Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid, 1,2,3,7-tetrahydro-8-methyl-2-(2-(4-morpholinyl)ethyl)-, methyl ester
Description
This compound is a tricyclic heterocyclic molecule featuring a fused pyrrolo(3,2-f)(1,3)benzoxazine core. Key structural elements include:
- 8-methyl substitution on the benzoxazine ring.
- Methyl ester group at the 9-carboxylic acid position, enhancing lipophilicity and bioavailability.
Properties
CAS No. |
54436-08-7 |
|---|---|
Molecular Formula |
C19H25N3O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 8-methyl-2-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-pyrrolo[3,2-f][1,3]benzoxazine-9-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-13-17(19(23)24-2)18-14-11-22(6-5-21-7-9-25-10-8-21)12-26-16(14)4-3-15(18)20-13/h3-4,20H,5-12H2,1-2H3 |
InChI Key |
ZCIBOLOZGULXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC3=C2CN(CO3)CCN4CCOCC4)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PD 102807
- Structure: 3,6a,11,14-Tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylic acid ethyl ester .
- Key Similarities :
- Shared pyrrolo[3,2-f][1,3]benzoxazine core.
- Ethyl ester group (vs. methyl ester in the target compound).
- Key Differences: Additional isoquinoline ring in PD 102805. Methoxy substitution at position 7.
K-252A (CAS 97161-97-2)
- Structure : (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid methyl ester .
- Key Similarities :
- Methyl ester group.
- Polycyclic framework with pyrrolo and heteroaromatic rings.
- Key Differences :
- Benzodiazocine ring system instead of benzoxazine.
- Epoxy and hydroxy substituents.
- Pharmacological Activity : K-252A is a protein kinase inhibitor with applications in neuroscience and cancer research .
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
- Structure : Example: 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Key Similarities :
- Tricyclic architecture.
- Ester functionalization.
- Key Differences :
- Thiazolo-pyrimidine core vs. benzoxazine.
- Phenyl and methoxyphenyl substituents.
- Synthetic Utility : These derivatives serve as intermediates for synthesizing fused heterocycles, highlighting the versatility of ester-containing tricyclic systems in medicinal chemistry .
Pyrrolo[3,2-e]benzoxazole-8-carboxylic Acid Ethyl Ester (CAS 87992-18-5)
- Structure : 4-bromo-7-methyl-2-phenyl-6H-pyrrolo[3,2-e]benzoxazole-8-carboxylic acid ethyl ester .
- Key Similarities :
- Ethyl ester group.
- Bromo and methyl substituents on a fused heterocycle.
- Key Differences :
- Benzoxazole vs. benzoxazine ring.
- Phenyl substitution at position 2.
- Potential Applications: Brominated heterocycles are often explored for antimicrobial or anticancer activities .
Comparative Data Table
Research Findings and Insights
- Structural-Activity Relationships (SAR) :
- Synthetic Routes : Multi-component cycloadditions (e.g., 1,3-dipolar reactions) are common for tricyclic systems, as seen in pyrrolo-pyrazines .
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